molecular formula C7H11NO2 B1604834 3,3,4-Trimethylpyrrolidine-2,5-dione CAS No. 61748-86-5

3,3,4-Trimethylpyrrolidine-2,5-dione

Cat. No. B1604834
CAS RN: 61748-86-5
M. Wt: 141.17 g/mol
InChI Key: SUPYQTKKYLUOBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,3,4-Trimethylpyrrolidine-2,5-dione and its derivatives has been discussed in several studies . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular formula of 3,3,4-Trimethylpyrrolidine-2,5-dione is C7H11NO2 . The molecular weight is 141.17 g/mol. The molecular structure is based on structures generated from information available in ECHA’s databases .


Chemical Reactions Analysis

The pyrrolidine ring in 3,3,4-Trimethylpyrrolidine-2,5-dione is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The non-aromatic substituent (sec-butyl) in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment positively affect the anticonvulsant activity .

Scientific Research Applications

Pharmacology

  • Results : Derivatives have shown activity against a range of diseases, including antimicrobial, antiviral, and anticancer properties .

Organic Synthesis

  • Results : Enabled the efficient synthesis of diverse organic compounds with potential applications in medicinal chemistry .

Medicinal Chemistry

  • Results : Synthesized compounds have shown promise in treating conditions like diabetes, inflammation, and bacterial infections .

Biochemistry

  • Results : Some derivatives have demonstrated the ability to modulate enzyme activity, which could lead to new biochemical tools or drugs .

Materials Science

  • Results : Research has indicated that derivatives can impart improved stability and functionality to materials.

Chemical Engineering

  • Results : Enhanced production methods for compounds containing the pyrrolidine-2,5-dione structure, improving industrial scalability .

Neuropharmacology

  • Results : Some compounds showed higher efficacy than reference drugs in tests, indicating potential for development as new neuropharmacological drugs .

Antimicrobial Research

  • Results : Derivatives displayed significant activity against targeted pathogens, suggesting utility in developing new antimicrobial agents .

Antioxidant Development

  • Results : Some derivatives exhibited notable antioxidant activity, providing a basis for further research into therapeutic applications .

Catalysis

  • Results : Has shown to increase reaction rates and improve yields, making processes more efficient and environmentally friendly .

Environmental Science

  • Results : Demonstrated potential in reducing the toxicity of certain pollutants, contributing to cleaner environmental technologies .

Nanotechnology

  • Results : Enabled the development of nanomaterials with enhanced electrical, optical, and mechanical properties.

properties

IUPAC Name

3,3,4-trimethylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-4-5(9)8-6(10)7(4,2)3/h4H,1-3H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPYQTKKYLUOBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(=O)C1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40977328
Record name 5-Hydroxy-3,3,4-trimethyl-3,4-dihydro-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40977328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,4-Trimethylpyrrolidine-2,5-dione

CAS RN

61748-86-5
Record name α,α-Dimethyl-β-methylsuccinimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61748-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,4-Trimethylpyrrolidine-2,5-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061748865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-3,3,4-trimethyl-3,4-dihydro-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40977328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,4-trimethylpyrrolidine-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.215
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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